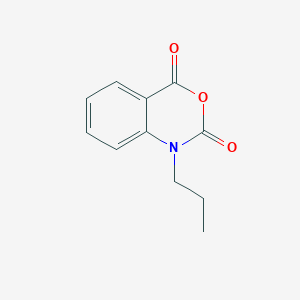

N-propylisatoic anhydride

Übersicht

Beschreibung

Physical And Chemical Properties Analysis

The specific physical and chemical properties of N-propylisatoic anhydride are not provided in the search results. Anhydrides, in general, are known to have properties such as being colorless liquids and having a strong smell . They also react with water to form acids .Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition Studies

N-propylisatoic anhydride, a derivative of isatoic anhydride, has been studied for its potential as an enzyme inhibitor. Research by Gelb and Abeles (1986) demonstrated that isatoic anhydride derivatives, including those with positively charged substituents, can irreversibly inactivate several trypsin-like enzymes. These findings suggest that N-propylisatoic anhydride could potentially be used in similar applications, such as selective inactivation of certain enzymes (Gelb & Abeles, 1986).

Synthesis of N-arylisatoic Anhydrides

The synthesis of N-arylisatoic anhydrides has been accomplished using a two-step process involving the direct N-arylation of isatin with an aryl bromide. This process, as outlined by Coppola (1987), implies the potential for creating N-propylisatoic anhydride through a similar methodology, possibly paving the way for new chemical compounds and applications (Coppola, 1987).

RNA Structure Analysis

In the field of molecular biology, isatoic anhydride derivatives have been used for RNA structure analysis. Mortimer and Weeks (2007) developed a fast-acting reagent for SHAPE chemistry, using N-methylisatoic anhydride for assessing RNA structure. This suggests that N-propylisatoic anhydride could potentially be used in similar research, offering new avenues for understanding RNA structure and function (Mortimer & Weeks, 2007).

Protein Modification

Isatoic anhydrides have also been explored for protein modification. Research by Dixon and Perham (1968) on the reversible blocking of amino groups with various anhydrides suggests that N-propylisatoic anhydride might be applicable in protein chemistry for specific modifications of amino acids or proteins (Dixon & Perham, 1968).

Safety And Hazards

The safety data sheet for a similar compound, acetic anhydride, indicates that it is flammable, harmful if swallowed, fatal if inhaled, and causes severe skin burns and eye damage . It’s important to note that the safety and hazards of N-propylisatoic anhydride may be different and specific information should be obtained from a reliable source.

Zukünftige Richtungen

While specific future directions for N-propylisatoic anhydride are not available, research in the field of anhydrides is ongoing. For example, recent advancements in amide and peptide coupling reactions using n-propylphosphonic anhydride (T3P) have been reported . Additionally, a new process for making anhydrides has been discovered that promises improvements in costs and sustainability .

Eigenschaften

IUPAC Name |

1-propyl-3,1-benzoxazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-2-7-12-9-6-4-3-5-8(9)10(13)15-11(12)14/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGMJXZRDZQXNSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2C(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40398059 | |

| Record name | N-propylisatoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-propylisatoic anhydride | |

CAS RN |

57384-38-0 | |

| Record name | N-propylisatoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

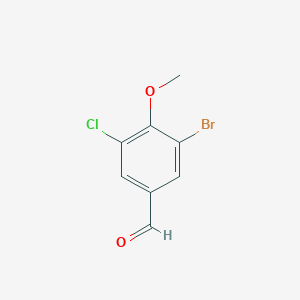

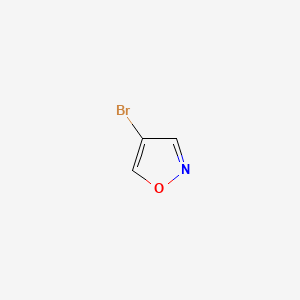

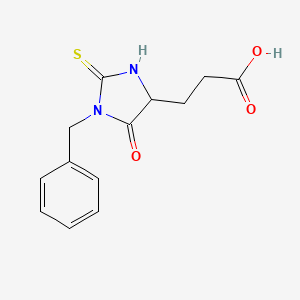

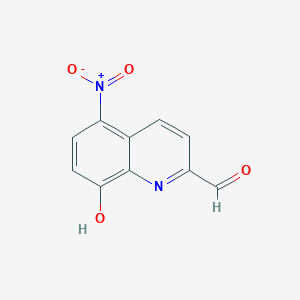

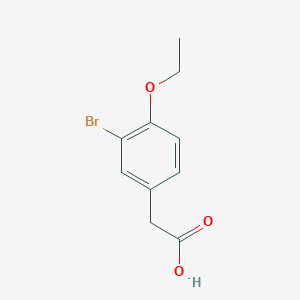

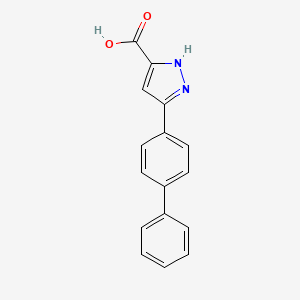

Synthesis routes and methods

Procedure details

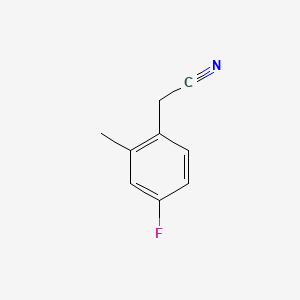

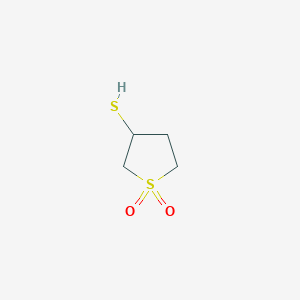

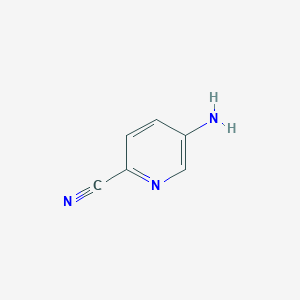

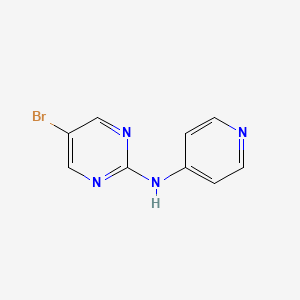

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-[(3-chloropropanoyl)amino]benzoate](/img/structure/B1274421.png)